molecular formula C9H14Cl2N2 B6281011 N-phenylazetidin-3-amine dihydrochloride CAS No. 2138172-01-5

N-phenylazetidin-3-amine dihydrochloride

Cat. No.: B6281011
CAS No.: 2138172-01-5
M. Wt: 221.1
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Description

N-Phenylazetidin-3-amine dihydrochloride (CAS 2138172-01-5) is a small molecule building block of significant interest in medicinal chemistry and drug discovery. The compound features an azetidine ring, a valuable saturated four-membered heterocycle that serves as a scaffold for designing novel bioactive molecules. Its molecular formula is C 9 H 14 Cl 2 N 2 and it has a molecular weight of 221.13 . Azetidine derivatives are prominent in pharmaceutical research, particularly as constrained analogs in the development of tubulin-targeting agents . The β-lactam (azetidin-2-one) core structure is a well-known privileged scaffold in anticancer agent design, demonstrated by its use in compounds that inhibit tubulin polymerization and exhibit potent antiproliferative activity in cancer cell lines . Furthermore, azetidinone derivatives have been extensively synthesized and evaluated for their antimicrobial activities, showing significant efficacy against various bacterial and fungal strains . Researchers utilize this dihydrochloride salt as a key synthetic intermediate to explore these and other therapeutic areas. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. The signal word for this compound is Warning , and it is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

2138172-01-5

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Functionalization in Research Applications

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The reactivity of azetidines, including N-phenylazetidin-3-amine dihydrochloride (B599025), is fundamentally influenced by their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of bond angles from the ideal tetrahedral geometry, making the ring susceptible to reactions that relieve this strain. While the azetidine ring is more stable and easier to handle than the more strained three-membered aziridines, its reactivity is considerably higher than that of the less strained five-membered pyrrolidines. rsc.orgresearchwithrutgers.comrsc.org This intermediate reactivity profile allows for controlled chemical transformations under specific conditions. researchwithrutgers.comrsc.org

The strain within the azetidine ring facilitates reactions involving the cleavage of the C-N or C-C bonds, as this leads to a more stable, open-chain or expanded-ring system. rsc.org The presence of the nitrogen atom and the phenyl group on the nitrogen in N-phenylazetidin-3-amine dihydrochloride further influences the electronic properties of the ring, affecting its reactivity towards various reagents. The development of methods for the diversity-oriented synthesis of azetidine-based structures has been a significant area of research. nih.gov

Ring-Opening Reactions and Ring Expansion Pathways

The inherent strain of the azetidine ring makes it prone to ring-opening and ring-expansion reactions, which are key strategies for the synthesis of other nitrogen-containing heterocycles.

The selective cleavage of the N–C σ bond in the azetidine ring is a common reaction pathway that relieves ring strain. rsc.org This can be achieved through various methods, including nucleophilic attack at one of the ring carbons. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. libretexts.org In the case of this compound, the presence of the phenyl group on the nitrogen and the amine group at the 3-position will direct the outcome of such reactions.

For instance, reactions with strong nucleophiles tend to follow an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the ring. youtube.com Conversely, under acidic conditions, the reaction may proceed through a mechanism with more SN1 character, where the positive charge is stabilized on the more substituted carbon. libretexts.org

Table 1: Factors Influencing Selective Ring-Opening of Azetidines

FactorInfluence on Ring-Opening
Ring Strain Provides the driving force for the reaction. rsc.org
Nucleophile Strong nucleophiles favor SN2-type attack. youtube.com
Reaction Conditions Acidic conditions can promote SN1-type mechanisms. libretexts.org
Substituents Steric and electronic effects of substituents direct the regioselectivity of the attack. libretexts.org

Azetidines can undergo ring expansion to form larger, more stable heterocyclic systems like pyrrolidines (five-membered rings) and azepanes (seven-membered rings). nih.gov This transformation often involves an intramolecular rearrangement. One reported method involves the intramolecular N-alkylation of 2-(3-hydroxypropyl)azetidines to form a bicyclic azetidinium intermediate, which is then opened by a nucleophile to yield a mixture of pyrrolidines and azepanes. nih.gov The distribution of the resulting products is dependent on the substitution pattern of the azetidine ring and the nucleophile used. nih.gov

Another approach involves the reaction of aziridinium (B1262131) ylides, which can be generated from aziridines, with various reagents to produce pyrrolidines. mdpi.com While this example involves aziridines, similar principles of ylide formation and rearrangement could potentially be applied to azetidinium intermediates derived from N-phenylazetidin-3-amine. The synthesis of N-aryl-substituted pyrrolidines has also been achieved through the reductive amination of diketones with anilines. nih.gov

Derivatization Strategies for this compound

The functional groups present in this compound, namely the secondary amine within the ring and the primary amine at the 3-position, offer multiple sites for derivatization.

The nitrogen atom of the azetidine ring and the exocyclic amine can undergo N-alkylation and N-acylation reactions. N-alkylation is a common method for introducing alkyl groups onto an amine using alkyl halides or alcohols. wikipedia.org While over-alkylation can be a challenge with primary and secondary amines, it is a useful method for synthesizing tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org The N-acylation of amines to form amides is a fundamental transformation in organic synthesis, often employed for the protection of amino groups or for the construction of more complex molecules. researchgate.netnih.gov A variety of acylating agents and conditions can be used to achieve this transformation. researchgate.net

Table 2: Common Reagents for N-Alkylation and N-Acylation

ReactionReagent ClassExample Reagents
N-Alkylation Alkyl HalidesMethyl iodide, Benzyl bromide
Alcohols (Industrial)Methanol, Ethanol
N-Acylation Acyl HalidesAcetyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Boc anhydride
Carboxylic AcidsWith coupling agents (e.g., DCC, EDC)

Substitution reactions at the carbon atoms of the azetidine ring provide a means to introduce further functionalization. These reactions can proceed through various mechanisms depending on the nature of the substrate and the reagents. For instance, the presence of a suitable leaving group on one of the ring carbons would enable nucleophilic substitution.

Research has shown that the functionalization of the azetidine ring can be achieved through multicomponent reactions driven by strain release. researchgate.net This approach allows for the modular synthesis of substituted azetidines by varying the electrophilic coupling partners. nih.gov Such strategies could potentially be adapted to introduce substituents at the 2- or 4-positions of the N-phenylazetidin-3-amine core, further expanding its chemical diversity.

Substitution Reactions at the Azetidine Core

Electrophilic and Nucleophilic Substitutions

Electrophilic Aromatic Substitution: The N-phenyl group of the molecule is susceptible to electrophilic aromatic substitution. The nitrogen atom, being an activating group, directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.orgbyjus.combyjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. researchgate.net However, in the dihydrochloride salt form, the nitrogen's lone pair is protonated, which deactivates the ring towards electrophilic substitution. Therefore, deprotonation with a suitable base is typically required to facilitate these reactions. Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com For instance, the reaction with bromine water can lead to the formation of polybrominated products due to the strong activating nature of the amino group. byjus.com To achieve monosubstitution, the activating effect of the amino group can be moderated by acetylation to form an amide, which is less activating but still directs to the ortho and para positions. libretexts.orgopenstax.org

Nucleophilic Reactions of the Amine: The secondary amine in the azetidine ring is nucleophilic and readily reacts with various electrophiles. frontiersin.org This allows for alkylation, acylation, and other modifications at the nitrogen atom.

Alkylation: The reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom, leading to the formation of tertiary amines and, with further alkylation, quaternary ammonium salts. libretexts.orgwikipedia.orgmasterorganicchemistry.com However, polyalkylation can be a common issue due to the increased nucleophilicity of the product amine compared to the starting amine. masterorganicchemistry.com

Acylation: The amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.govgoogle.comresearchgate.net This reaction is often used to protect the amino group or to introduce new functional moieties. For example, N-acylation can be achieved using acetyl chloride or acetic anhydride, sometimes with a base to neutralize the HCl or acetic acid byproduct. nih.govgoogle.com

Nucleophilic Substitution on the Azetidine Ring: The strained four-membered azetidine ring can undergo nucleophilic ring-opening reactions, although it is generally more stable than the corresponding three-membered aziridine (B145994) ring. ambeed.comrsc.org These reactions are often facilitated by activation of the nitrogen atom, for instance, by forming a good leaving group. Lewis acids can also promote ring-opening by coordinating to the nitrogen atom. iitk.ac.in

Functional Group Interconversions

Functional group interconversions allow for the transformation of the amine functionality into other chemical groups, expanding the synthetic utility of N-phenylazetidin-3-amine.

One of the most significant interconversions for primary and secondary amines is their reaction with nitrous acid. libretexts.org For a secondary amine like N-phenylazetidin-3-amine, this reaction typically yields an N-nitrosamine. libretexts.org

Another key transformation is the conversion of the amine to a better leaving group to facilitate substitution or elimination reactions. While amines themselves are poor leaving groups, they can be converted into quaternary ammonium salts, which are much better leaving groups in elimination reactions (Hofmann elimination). libretexts.org

The primary amino group can also be generated from other functional groups. For instance, the reduction of a nitrile or an azide (B81097) can yield a primary amine. youtube.com While N-phenylazetidin-3-amine already possesses an amino group, these methods are relevant in the broader context of synthesizing related and more complex azetidine derivatives.

Starting Functional GroupReagent(s)Product Functional GroupReference
Secondary AmineAlkyl HalideTertiary Amine/Quaternary Salt libretexts.orgwikipedia.orgmasterorganicchemistry.com
Secondary AmineAcyl Chloride/AnhydrideAmide nih.govgoogle.comresearchgate.net
Secondary AmineNitrous AcidN-Nitrosamine libretexts.org

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in drug discovery for the rapid generation of analogues. nih.gov For N-phenylazetidin-3-amine, LSF can be envisioned at several positions.

C-H Functionalization of the Phenyl Ring: The phenyl group offers multiple C-H bonds that can be targeted for functionalization. While classical electrophilic aromatic substitution is one approach, modern LSF methods often employ transition-metal catalysis to achieve site-selectivity that may not be accessible through traditional means. For instance, directed C-H functionalization can be used to modify the ortho positions with high selectivity.

C-H Functionalization of the Azetidine Ring: The aliphatic C-H bonds of the azetidine ring are also potential sites for LSF. Recent advances in photoredox and transition-metal catalysis have enabled the direct functionalization of C(sp³)-H bonds in saturated heterocycles. nih.gov For example, methods for the direct methylation of saturated heterocycles using decatungstate photocatalysis have been developed. nih.gov

The application of LSF to N-phenylazetidin-3-amine could provide a powerful tool for rapidly diversifying its structure and exploring its structure-activity relationships in various applications.

N Phenylazetidin 3 Amine Dihydrochloride As a Building Block and Scaffold in Advanced Chemical Research

Design and Synthesis of Complex Nitrogen-Containing Heterocyclic Scaffolds

The rigid framework of the azetidine (B1206935) ring in N-phenylazetidin-3-amine dihydrochloride (B599025) makes it an attractive starting point for the construction of three-dimensional and structurally diverse heterocyclic scaffolds. This has significant implications for medicinal chemistry, where molecular complexity and novel architectures are highly sought after.

Fused, Bridged, and Spirocyclic Azetidine Systems

The synthesis of fused, bridged, and spirocyclic systems containing the azetidine moiety allows for the exploration of novel chemical space. While direct examples starting from N-phenylazetidin-3-amine dihydrochloride are not extensively documented in readily available literature, the general strategies employed for other azetidine derivatives highlight the potential of this compound.

Fused and Bridged Systems: The synthesis of fused heterocyclic systems often involves the construction of additional rings onto the core azetidine structure. enamine.netnih.govnih.govdntb.gov.uagoogle.comlibretexts.orgresearchgate.netmdpi.comresearchgate.net Methodologies such as intramolecular cyclizations are key to forming these complex architectures. For instance, a suitably functionalized N-phenylazetidin-3-amine could undergo reactions to form fused pyrazoles, pyridines, or other heterocyclic rings. nih.govnih.gov Similarly, the creation of bridged systems, where a new ring spans across the azetidine core, can be envisioned through multi-step synthetic sequences. google.comlibretexts.org

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their inherent three-dimensionality. The synthesis of spirocyclic azetidines has been achieved through various methods, including the reaction of azetidinones followed by reduction. While not directly detailing the use of N-phenylazetidin-3-amine, these approaches suggest that it could be a precursor to more complex spirocyclic structures. google.commnstate.edu The development of automated, continuous flow synthesis methods for spirocyclic tetrahydronaphthyridines from primary alkylamines further underscores the feasibility of constructing such complex scaffolds.

Application in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov The N-phenylazetidin-3-amine scaffold is a prime candidate for DOS due to its multiple points for diversification. The phenyl ring, the azetidine nitrogen, and the exocyclic amine can all be functionalized to create a library of related but structurally distinct compounds. dntb.gov.uamdpi.com

The synthesis and diversification of densely functionalized azetidine ring systems have been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. This approach is particularly valuable for generating lead-like molecules for targeting the central nervous system. Although specific libraries based on this compound are not detailed, the principles of DOS are readily applicable. For example, a library could be constructed by reacting N-phenylazetidin-3-amine with a diverse set of electrophiles at the secondary amine, followed by further modifications to the phenyl ring or the azetidine nitrogen. nih.govnih.gov

Role in the Construction of Chemical Libraries for Academic Exploration

The creation of chemical libraries is fundamental to academic research for exploring new biological targets and understanding structure-activity relationships. This compound can serve as a key building block for such libraries. Its commercial availability and versatile reactivity make it an attractive starting point for the synthesis of novel compounds. bldpharm.com

The concept of "privileged scaffolds" in library design, where a core structure is known to interact with multiple biological targets, is relevant here. researchgate.net The azetidine ring itself is considered a privileged structure in medicinal chemistry. beilstein-journals.org By using N-phenylazetidin-3-amine as a scaffold, researchers can generate libraries of compounds with the potential for a wide range of biological activities. youtube.com The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, allowing for the rapid generation of a large number of compounds.

Precursor for Advanced Organic Transformations and Complex Molecule Synthesis

The reactivity of the amine group in this compound allows for a variety of advanced organic transformations, making it a valuable precursor in the synthesis of complex molecules. nih.gov

Common reactions involving amines, such as alkylation and acylation, can be readily applied to modify the exocyclic amine of N-phenylazetidin-3-amine. libretexts.orgmnstate.eduopenstax.org Reductive amination, a powerful tool for forming C-N bonds, can be used to introduce a wide range of substituents. openstax.orgresearchgate.net More complex transformations, such as guanidinylation, can also be employed to synthesize intricate natural product analogues. nih.gov The development of innovative methods for the synthesis of drug-like molecules using tetrazole aldehydes as building blocks further expands the synthetic possibilities. researchgate.netbeilstein-journals.org

The following table summarizes some of the potential transformations and the resulting compound classes that could be accessed from N-phenylazetidin-3-amine.

Starting MaterialReagent/Reaction TypeProduct Class
N-phenylazetidin-3-amineAcid Chlorides/AnhydridesAmides
N-phenylazetidin-3-amineAldehydes/Ketones (Reductive Amination)Secondary/Tertiary Amines
N-phenylazetidin-3-amineGuanidinylating AgentsGuanidines
N-phenylazetidin-3-amineIsocyanates/IsothiocyanatesUreas/Thioureas

These transformations highlight the potential of N-phenylazetidin-3-amine as a versatile starting material for the synthesis of a diverse range of complex molecules with potential applications in materials science and medicinal chemistry.

Integration into Peptidomimetics and Non-Natural Amino Acid Design Research

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov The rigid azetidine ring of N-phenylazetidin-3-amine makes it an excellent scaffold for the design of peptidomimetics. mdpi.com By incorporating this moiety into a peptide sequence, researchers can introduce conformational constraints, which can lead to increased potency and selectivity for biological targets. researchgate.netmdpi.com

Furthermore, N-phenylazetidin-3-amine can be considered a precursor for the design of non-natural amino acids. enamine.netmdpi.comnih.gov Unnatural amino acids are valuable tools in drug discovery and protein engineering. nih.gov The azetidine ring can serve as a bioisostere for other cyclic systems or introduce unique three-dimensional features into a peptide backbone. The synthesis of peptidomimetic scaffolds often involves the use of conformationally restricted building blocks, and N-phenylazetidin-3-amine fits this description well. nih.gov The incorporation of such non-canonical amino acids can lead to peptides with novel biological activities. mdpi.com

Theoretical and Computational Investigations of N Phenylazetidin 3 Amine Dihydrochloride

Quantum Chemical Studies of Azetidine (B1206935) Ring Strain and Stability

The reactivity of azetidines is fundamentally governed by their significant ring strain. rsc.orgrsc.org Quantum chemical calculations are crucial for quantifying this strain and understanding its implications for molecular stability. The ring strain energy of azetidine is approximately 25.4 kcal/mol, a value intermediate between that of the more strained aziridine (B145994) (27.7 kcal/mol) and the significantly less strained pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This intermediate strain energy makes the azetidine ring stable enough for handling while being susceptible to selective ring-opening reactions under appropriate conditions. rsc.orgrsc.org

The stability of the azetidine ring can be influenced by substituents. For instance, in N-substituted heteroaryl azetidines, the delocalization of the azetidine nitrogen's lone pair of electrons can affect the ring's basicity and stability. nih.gov Computational studies have shown that linking the azetidine nitrogen to conjugated heteroaryls can enhance chemical stability compared to other aryl substituents. nih.gov This is attributed to the delocalization of the nitrogen lone pair, which reduces the azetidine nitrogen's basicity and susceptibility to acid-mediated decomposition. nih.gov

Table 1: Comparison of Ring Strain in Cyclic Amines

Heterocycle Ring Size Ring Strain (kcal/mol) Relative Stability
Aziridine 3 27.7 rsc.org Least Stable
Azetidine 4 25.4 rsc.org Intermediate
Pyrrolidine 5 5.4 rsc.org Most Stable
Piperidine 6 ~0 researchgate.net Very Stable

Studies on N-substituted azetidines have revealed that intramolecular decomposition can occur via ring-opening, a process influenced by the electronic properties of the substituents. nih.gov For example, an acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant amide group acts as a nucleophile. nih.gov Understanding the mechanism of such decomposition pathways through computational models allows for the design of more stable analogues. nih.gov

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for elucidating the complex reaction mechanisms of azetidines. nih.govresearchgate.net It provides detailed insights into transition states, intermediates, and reaction energy profiles, which are often difficult to determine experimentally. mdpi.comnih.gov DFT calculations have been particularly valuable in understanding the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. researchgate.netorganic-chemistry.org

In these reactions, experimental results combined with DFT calculations have shown that the site of nucleophilic attack (either at the C-2 or C-4 position) is influenced by several factors, including the substitution pattern on the ring and the nature of the nucleophile. organic-chemistry.org For azetidinium ions without a C-4 substituent, nucleophiles generally attack the unsubstituted C-4 position. organic-chemistry.org Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position with high regioselectivity. organic-chemistry.org DFT calculations can accurately predict these outcomes by modeling the transition state energies for the different possible reaction pathways. nih.govorganic-chemistry.org

DFT has also been employed to study other types of reactions involving azetidines, such as [3+2] cycloadditions and ring expansions. mdpi.comresearchgate.net For instance, in the synthesis of 2-arylazetidines, DFT calculations with an explicit solvent model helped to confirm the proposed reaction mechanisms and explain the kinetic control that leads to the observed stereochemical outcome. acs.org The choice of functional and basis set is critical for the accuracy of these predictions. Various functionals like B3LYP, M06-2X, and others, paired with basis sets such as def2-TZVP, are commonly used to model these systems. nih.govnih.govmdpi.com

In Silico Modeling for Scaffold Design and Chemical Space Exploration

The azetidine ring is considered a privileged scaffold in medicinal chemistry, particularly for developing central nervous system (CNS) targeted drugs. nih.govacs.org In silico modeling plays a pivotal role in the design of azetidine-based scaffolds and the exploration of the vast chemical space they can generate. nih.govnih.gov The goal is to create libraries of compounds that are "pre-optimized" for desirable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

The process begins with the computational design of diverse and densely functionalized azetidine core systems. These cores can then be synthetically elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov During the design phase, various molecular descriptors are calculated to filter and prioritize candidates. These descriptors are especially critical for CNS applications, where stringent properties are required for blood-brain barrier (BBB) penetration. nih.gov

Table 2: Key In Silico Parameters for CNS-Focused Azetidine Library Design

Parameter Preferred Range for CNS Drugs Significance
Molecular Weight (MW) < 450 Da Influences solubility and permeability
Topological Polar Surface Area (TPSA) < 90 Ų Correlates with BBB penetration
Hydrogen Bond Donors (HBD) ≤ 3 Affects permeability
Calculated LogP (cLogP) < 5 Measure of lipophilicity
Calculated LogD (at pH 7.4) 1 - 3 Lipophilicity at physiological pH
pKa 7.5 - 10.5 Influences ionization state and solubility

Data derived from general principles discussed in cited literature. nih.gov

Furthermore, computational models can predict brain-to-blood partitioning (logBB) and assess the likelihood of a compound being a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov By exploring the chemical space of azetidine derivatives through these in silico methods, researchers can rationally identify and synthesize novel compounds with a higher probability of possessing desired biological activities and drug-like properties. nih.gov This approach is more efficient than traditional high-throughput screening of large, unfocused compound collections.

Prediction of Reactivity and Selectivity in Novel Transformations

A key application of computational chemistry in the study of azetidines is the prediction of reactivity and selectivity in novel chemical transformations. magtech.com.cn The ability to accurately forecast the outcome of a reaction is invaluable for synthetic planning. DFT calculations have proven to be particularly adept at predicting the regioselectivity and stereoselectivity of reactions involving the azetidine ring. nih.govorganic-chemistry.org

The nucleophilic ring-opening of unsymmetrical azetidinium ions is a prime example. organic-chemistry.orgmagtech.com.cn The regioselectivity of this reaction—whether the nucleophile attacks the less substituted or more substituted carbon adjacent to the nitrogen—is governed by a delicate balance of electronic and steric effects. magtech.com.cn DFT calculations can model the transition states for both possible pathways, and the calculated energy barriers can reliably predict the major product. organic-chemistry.org For instance, studies have shown that for 2-alkylazetidiniums, sterically demanding nucleophiles tend to attack the less substituted carbon atom, a preference dictated by steric hindrance. magtech.com.cn In contrast, electronic effects dominate when substituents can stabilize a partial positive charge on an adjacent carbon. magtech.com.cn

Computational studies have also shed light on the mechanisms of other novel transformations, such as the anti-Baldwin radical 4-exo-dig cyclization of ynamides to form azetidines. nih.gov DFT calculations were used to understand why this kinetically favored but less common pathway is preferred over the alternative 5-endo-dig cyclization. nih.gov By providing a mechanistic rationale for observed outcomes, these computational investigations guide the development of new synthetic methods and the efficient preparation of desired, highly functionalized azetidine derivatives. magtech.com.cn

Advanced Analytical Methodologies for Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of N-phenylazetidin-3-amine dihydrochloride (B599025). By analyzing the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), a detailed structural map can be constructed.

In the case of N-phenylazetidin-3-amine dihydrochloride, the protonation of the two nitrogen atoms to form the dihydrochloride salt significantly influences the NMR spectrum. The electron-withdrawing effect of the ammonium (B1175870) groups will generally shift the signals of nearby protons and carbons to a higher chemical shift (downfield).

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule:

Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a complex multiplet.

Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring are aliphatic. The proton at the C3 position (methine), adjacent to the ammonium group, would likely appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions would also present as multiplets, influenced by coupling with each other and the C3 proton. These would be expected in the 3.5-5.0 ppm range.

Amine Protons: The protons of the two ammonium groups (-NH₂⁺- and -NH⁺-) would likely appear as broad signals due to exchange with the solvent and quadrupole broadening from the nitrogen atom. Their chemical shift can be highly variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅)~7.0 - 8.0Multiplet
Azetidine CH (C3)~4.0 - 5.0Multiplet
Azetidine CH₂ (C2, C4)~3.5 - 4.5Multiplet
Ammonium (NH₃⁺, NH₂⁺)VariableBroad Singlet

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The phenyl group will show multiple signals in the aromatic region of the spectrum (~120-150 ppm).

Azetidine Carbons: The carbons of the azetidine ring will appear in the aliphatic region. The C3 carbon, bonded to the ammonium group, is expected to be downfield compared to the C2 and C4 carbons due to the electron-withdrawing effect of the nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₄Cl₂N₂), the molecular weight is 221.13 g/mol . labsolu.ca The mass spectrum would typically be acquired for the free base (N-phenylazetidin-3-amine, C₉H₁₂N₂, molecular weight: 148.21 g/mol ) after neutralization, as the dihydrochloride salt is non-volatile. bldpharm.com

The molecular ion peak ([M]⁺) for the free base would be observed at an m/z (mass-to-charge ratio) of 148. Subsequent fragmentation provides a fingerprint that helps confirm the structure. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Expected Fragmentation Pattern (for the free base):

Molecular Ion Peak: [C₉H₁₂N₂]⁺ at m/z = 148.

Alpha-Cleavage: Cleavage of the C2-C3 or C3-C4 bond in the azetidine ring can lead to characteristic fragments. For example, cleavage alpha to the tertiary amine in the ring could lead to the loss of a C₂H₄N radical.

Loss of Phenyl Group: Fragmentation involving the loss of the phenyl group (C₆H₅) could also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragments (Free Base)

Fragment Structure Predicted m/z Description
[C₉H₁₂N₂]⁺148Molecular Ion
[C₇H₇N]⁺105Loss of azetidinyl fragment
[C₆H₅]⁺77Phenyl cation
[C₃H₇N₂]⁺71Fragment from azetidine ring cleavage

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, further confirming the compound's identity. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine salt, the aromatic ring, and the aliphatic C-H bonds.

Expected IR Absorption Bands:

N-H Stretching: As a dihydrochloride salt, the primary and tertiary amine groups are protonated to form ammonium salts. These will exhibit strong, broad absorption bands in the region of 2400-3200 cm⁻¹, which is characteristic of N⁺-H stretching vibrations.

Aromatic C-H Stretching: A sharp absorption is expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions for the C-H bonds of the azetidine ring will appear just below 3000 cm⁻¹. wpmucdn.com

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring. wpmucdn.com

C-N Stretching: The stretching vibration for the C-N bonds is typically found in the fingerprint region between 1180 and 1350 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
N⁺-H Stretch (Ammonium)2400 - 3200Strong, Broad
Aromatic C-H Stretch3000 - 3100Sharp, Medium
Aliphatic C-H Stretch2850 - 2960Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak, Sharp
C-N Stretch1180 - 1350Medium

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound and is a key indicator of its purity.

For this compound (C₉H₁₄Cl₂N₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimental values for a pure sample are expected to align closely with these theoretical values, typically within a ±0.4% margin, to confirm at least 95% sample purity.

Theoretical Elemental Composition:

Molecular Formula: C₉H₁₄Cl₂N₂

Molecular Weight: 221.13 g/mol labsolu.ca

Interactive Data Table: Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
CarbonC12.019108.0948.88%
HydrogenH1.0081414.1126.38%
ChlorineCl35.45270.9032.06%
NitrogenN14.01228.0212.67%
Total 221.122 100.00%

Q & A

Q. How do researchers investigate the receptor interaction mechanisms of this compound?

  • Methodological Answer :
  • Radioligand binding : Use 3^3H-labeled compound to measure affinity for serotonin receptors .
  • Mutagenesis studies : Engineer receptor mutants (e.g., Ala-scanning) to pinpoint binding residues .
  • Patch-clamp electrophysiology : Assess ion channel modulation in neuronal cells .

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